Anabaenopeptilide 90B

Description

Properties

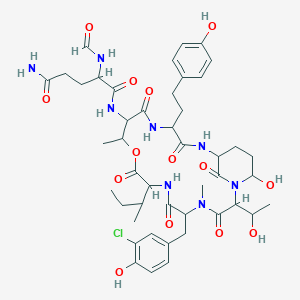

Molecular Formula |

C45H61ClN8O14 |

|---|---|

Molecular Weight |

973.5 g/mol |

IUPAC Name |

N-[8-butan-2-yl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-2-(1-hydroxyethyl)-15-[2-(4-hydroxyphenyl)ethyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-formamidopentanediamide |

InChI |

InChI=1S/C45H61ClN8O14/c1-6-22(2)36-45(67)68-24(4)37(52-39(61)29(48-21-55)14-17-34(47)59)42(64)49-30(13-9-25-7-11-27(57)12-8-25)40(62)50-31-15-18-35(60)54(43(31)65)38(23(3)56)44(66)53(5)32(41(63)51-36)20-26-10-16-33(58)28(46)19-26/h7-8,10-12,16,19,21-24,29-32,35-38,56-58,60H,6,9,13-15,17-18,20H2,1-5H3,(H2,47,59)(H,48,55)(H,49,64)(H,50,62)(H,51,63)(H,52,61) |

InChI Key |

HVJQTJPQRUVUKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)O)O)CCC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC=O)C |

Origin of Product |

United States |

Bioproduction and Biosynthesis of Anabaenopeptilide 90b

Producer Organism Identification and Characterization

Anabaena strain 90 as a Primary Producer

The primary producer of Anabaenopeptilide 90B is the filamentous, heterocystous cyanobacterium, Anabaena strain 90. nih.govwiley.comwiley.com This strain was first isolated from a toxic bloom in Lake Vesijärvi, Finland, in 1986. nih.gov Anabaena strain 90 is a well-documented producer of a diverse array of bioactive peptides, with this compound being one of the prominent compounds. nih.govwiley.comasm.org

Co-production with other Bioactive Peptides

Anabaena strain 90 is known for its capacity to concurrently produce a variety of bioactive peptides alongside this compound. This co-production includes other anabaenopeptilides, such as anabaenopeptilide 90A, as well as different classes of peptides like microcystins and anabaenopeptins. nih.govwiley.comwiley.comasm.org Specifically, this strain produces three hepatotoxic microcystins and three six-residue anabaenopeptins. nih.gov The co-occurrence of these distinct peptide families within a single organism highlights the complex and multifaceted nature of its secondary metabolism. researchgate.net Studies have shown that while the production of different peptides can be influenced by environmental factors, the biosynthetic pathways for each class of peptide appear to operate independently. researchgate.netresearchgate.net

Table 1: Bioactive Peptides Co-produced with this compound in Anabaena strain 90

| Peptide Class | Specific Variants Produced by Anabaena strain 90 |

| Anabaenopeptilides | Anabaenopeptilide 90A |

| Microcystins | MCYST-LR, MCYST-RR, d-Asp³-MCYST-LR, d-Asp³-MCYST-RR |

| Anabaenopeptins | Anabaenopeptin A, Anabaenopeptin B, Anabaenopeptin C |

Genetic Basis of this compound Biosynthesis

Non-ribosomal Peptide Synthetase (NRPS) Machinery

The biosynthesis of this compound is not carried out by the ribosomal machinery responsible for protein synthesis. Instead, it is synthesized by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). nih.govwiley.comwiley.commdpi.com These NRPS enzymes function as modular assembly lines, where each module is responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. wikipedia.org This non-ribosomal pathway allows for the incorporation of non-proteinogenic amino acids, modifications such as N-methylation, and the formation of cyclic structures, which are characteristic features of anabaenopeptilides. wikipedia.org

Identification and Characterization of the anabaenopeptilide Operon

The genes encoding the NRPS machinery for anabaenopeptilide synthesis in Anabaena strain 90 are organized into a gene cluster known as the anabaenopeptilide (apd) operon. nih.govwiley.comwiley.com Through molecular techniques, including the use of degenerate oligonucleotide primers and PCR amplification, researchers have identified and characterized several key genes within this operon. nih.govwiley.com

The core of the anabaenopeptilide synthetase is encoded by three main genes: apdA, apdB, and apdD. nih.govwiley.comwiley.com These genes contain a total of seven modules, which corresponds to the seven amino acid residues of the anabaenopeptilide structure. nih.gov The organization of these modules is co-linear with the sequence of the resulting peptide. wiley.com Additionally, the operon contains other important genes, such as apdC, which shows similarity to halogenase genes, and a region upstream of the first module that resembles formyltransferases, suggesting its role in the modification of the peptide. nih.govwiley.comwiley.com

Table 2: Key Genes in the Anabaenopeptilide (apd) Operon of Anabaena strain 90

| Gene | Number of Modules | Putative Function |

| apdA | 2 | Encodes the first two modules of the anabaenopeptilide synthetase. nih.govwiley.com |

| apdB | 4 | Encodes the subsequent four modules of the synthetase. nih.govwiley.com |

| apdD | 1 | Encodes the final module of the synthetase. nih.govwiley.com |

| apdC | - | Shows sequence similarity to halogenase genes. nih.govwiley.com |

Functional Genomics Approaches: Gene Disruption Studies and Mutant Strains

To confirm the function of the apd operon in anabaenopeptilide biosynthesis, functional genomics approaches have been employed. nih.govwiley.comwiley.com Specifically, gene disruption studies have been conducted to create mutant strains of Anabaena strain 90. nih.govnih.gov In one key study, the apdA gene was inactivated by inserting a chloramphenicol (B1208) resistance gene. nih.govwiley.comwiley.com

Analysis of this mutant strain using mass spectrometry revealed that it was no longer able to produce anabaenopeptilides, including this compound. nih.govwiley.comwiley.com Crucially, the production of other bioactive peptides, such as microcystins and anabaenopeptins, remained unaffected in the mutant. nih.govwiley.comwiley.com This finding provides direct evidence for the dedicated role of the apd operon in anabaenopeptilide biosynthesis and demonstrates that the biosynthetic pathways for different peptide classes in Anabaena strain 90 are genetically distinct and operate independently. researchgate.net

Environmental and Physiological Regulation of this compound Production

The synthesis of this compound by cyanobacteria, such as Anabaena strain 90, is not constant but is instead modulated by a variety of external stimuli and internal physiological states. These regulatory factors play a crucial role in the ecological success and adaptability of the producing organisms.

Influence of Light Intensity

Light, as the primary energy source for photosynthetic cyanobacteria, significantly impacts the production of this compound. Research has shown that the concentration of this compound increases considerably with rising light intensity. mdpi.comresearchgate.net In studies involving Anabaena strain 90, the highest concentrations of anabaenopeptilides were observed at the highest light levels. nih.govasm.org This positive correlation suggests that the biosynthesis of this peptide is an energy-intensive process, favored under conditions of high light availability. Conversely, the production of other peptides, like anabaenopeptins A and C, has been observed to decrease with increasing light intensity, indicating a potential trade-off in resource allocation. mdpi.comresearchgate.net

Influence of Phosphate (B84403) Availability

Phosphate is a critical nutrient for cyanobacterial growth and metabolism, and its availability has a pronounced effect on the production of this compound. Under phosphorus-limited conditions, a higher amount of this compound has been detected. mdpi.comresearchgate.netnih.gov Studies on Anabaena strain 90 have revealed that the highest concentrations of anabaenopeptilides were found at the highest phosphate levels. nih.govasm.org Furthermore, investigations into the gene expression of Anabaena have shown higher quantities of transcripts from the anabaenopeptilide gene clusters under low-phosphate conditions, supporting the observation of increased peptide production under phosphate limitation. mdpi.comresearchgate.net This suggests that phosphate availability is a key regulatory factor in the biosynthesis of this compound.

Influence of Temperature

Temperature is another environmental factor that can modulate the production of this compound. While detailed studies focusing specifically on the effect of temperature on this compound are limited, research on the broader peptide production in Anabaena strain 90 indicates that temperature can have complex effects. For instance, in some cases, higher temperatures have resulted in lower growth rates but higher contents of certain peptides. researchgate.net This suggests that optimal temperatures for growth and for the production of specific peptides like this compound may not always coincide.

Production Dynamics in Relation to Cyanobacterial Growth Stages

The production of this compound is also linked to the growth phase of the cyanobacterial culture. Unlike some secondary metabolites that are primarily produced during the stationary phase, cyanobacteria can contain bioactive peptides throughout their growth cycle. nih.gov However, the concentration of these peptides can vary. For anabaenopeptilides in Anabaena strain 90, the highest concentrations were often observed towards the end of the culture period. nih.gov This contrasts with microcystins, which tend to peak in the middle of the growth period. nih.gov The anabaenopeptilide concentration in the wild-type Anabaena strain 90 was not significantly influenced by the culture age itself but was highest at the highest light and phosphate levels. nih.govasm.org

Compensatory Production Dynamics with other Peptides

A notable aspect of this compound production is its relationship with other peptides synthesized by the same organism. A compensatory or inverse relationship has been observed between the production of this compound and other peptides, particularly anabaenopeptins. mdpi.com When the production of anabaenopeptins A and C decreases, the production of this compound tends to increase, and vice versa. researchgate.netacs.orgresearchgate.netcapes.gov.br This dynamic suggests a shared pool of precursors or energy, where the downregulation of one peptide's synthesis may free up resources for the increased production of another. nih.gov

For example, in a mutant of Anabaena strain 90 that was unable to produce anabaenopeptilides, a significant increase in the production of anabaenopeptins was observed. nih.govnih.govmdpi.com This compensatory mechanism may allow the cyanobacterium to maintain a consistent level of bioactive peptides with similar functions, such as serine protease inhibition, thereby ensuring its survival in fluctuating environmental conditions. mdpi.commdpi.com

Table 1: Summary of Factors Influencing this compound Production in Anabaena sp.

| Factor | Effect on this compound Production | Reference |

|---|---|---|

| Light Intensity | Increases with increasing light intensity | mdpi.comresearchgate.netnih.govasm.org |

| Phosphate Availability | Higher production under both limited and high phosphate conditions, depending on the study | mdpi.comresearchgate.netnih.govasm.orgnih.gov |

| Temperature | Complex, may not directly correlate with optimal growth temperature | researchgate.net |

| Growth Stage | Highest concentrations often found late in the culture period | nih.gov |

| Compensatory Dynamics | Production increases when anabaenopeptin A and C production decreases | mdpi.comresearchgate.netacs.orgresearchgate.netcapes.gov.br |

Biochemical and Enzymatic Activity of Anabaenopeptilide 90b

Enzyme Target Identification and Characterization

Research has identified proteases as the primary enzymatic targets of anabaenopeptilides. asm.orgresearchgate.net These peptides are part of a defensive arsenal (B13267) for the producing organism, with their inhibitory activity potentially playing a role in interactions with grazers. researchgate.net

Anabaenopeptilide 90B is recognized as a bioactive compound with protease-inhibiting activity. asm.orgmdpi.com It is one of several such compounds produced by Anabaena strain 90, which also synthesizes other protease inhibitors like anabaenopeptins. asm.org The production of multiple peptides with similar functions may provide the cyanobacterium with an adaptive advantage in fluctuating environmental conditions. mdpi.com

The inhibitory action of this compound is specifically directed toward the class of enzymes known as serine proteases. asm.orgmdpi.com Serine proteases are characterized by a key serine residue in their active site and play crucial roles in digestion, blood clotting, and cellular regulation in various organisms. creative-diagnostics.com this compound and the related anabaenopeptins are considered to have similar functions within the cell as serine protease inhibitors. mdpi.commdpi.com Studies have shown a compensatory production dynamic in Anabaena sp. 90, where a decrease in the production of certain anabaenopeptins is met with an increase in the concentration of this compound, ensuring the organism maintains a consistent capacity for serine protease inhibition. mdpi.commdpi.com

A notable characteristic of this compound is its distinct inhibitory profile compared to its structural analog, Anabaenopeptilide 90A. asm.org While both are serine protease inhibitors, they exhibit different specificities. Specifically, this compound was found to have no inhibitory activity against the serine protease trypsin. asm.org In contrast, Anabaenopeptilide 90A demonstrates measurable, albeit weak, inhibition of trypsin. asm.org

This differential activity is attributed to a key structural difference: this compound contains a chlorinated tyrosine residue, whereas Anabaenopeptilide 90A does not. wiley.com The gene cluster responsible for anabaenopeptilide synthesis includes a gene similar to halogenases, which is responsible for this chlorination. nih.govwiley.com

| Compound | Target Enzyme | Inhibition Activity (%) | Source |

|---|---|---|---|

| This compound | Trypsin | 0% | asm.org |

| Anabaenopeptilide 90A | Trypsin | 5.2% | asm.org |

Specificity Studies: Serine Protease Inhibition

Molecular Mechanisms of Enzyme Interaction

The inhibitory function of this compound is a result of its direct interaction with the target enzyme's active site.

The mechanism of inhibition involves the binding of the anabaenopeptilide molecule into a pocket within the structure of the target holoenzyme. scispace.com Serine proteases possess a catalytic center, often referred to as a catalytic triad, composed of serine, histidine, and aspartic acid residues. creative-diagnostics.com By occupying the active site or a closely associated binding pocket, the inhibitor physically blocks the substrate's access to this catalytic machinery, thereby preventing the enzymatic reaction. The specific interactions are dictated by the three-dimensional structures of both the peptide and the enzyme's binding pocket.

It is understood that cyanopeptolin-type peptides, the class to which this compound belongs, function through a substrate-like binding mode. acs.org In this mechanism, the inhibitor mimics the shape and chemical properties of the enzyme's natural substrate. This allows it to fit into the enzyme's active site. However, unlike a true substrate, the inhibitor forms a stable complex with the enzyme and is either not cleaved or is processed at an extremely slow rate. This effectively sequesters the enzyme, rendering it inactive and unable to bind and cleave its intended physiological substrates.

Structure Activity Relationship Sar Studies of Anabaenopeptilide 90b and Analogues

Elucidation of Key Structural Determinants for Biological Activity

Anabaenopeptilide 90B is a seven-residue depsipeptide produced by the cyanobacterium Anabaena strain 90. asm.orgwiley.com Like other anabaenopeptilides, it features a six-amino-acid ring with a side-chain. wiley.comacs.org A defining characteristic of the anabaenopeptilide class, including 90B, is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp) within the cyclic structure. nih.govmdpi.com

The biological activity of anabaenopeptilides is closely tied to their structure. While many anabaenopeptilides are recognized as serine protease inhibitors, the specific activity of this compound appears to be limited. nih.govmdpi.com Research on Anabaena strain 90 showed that this compound did not inhibit trypsin. asm.org Similarly, it exhibited weak inhibition of protein phosphatase 1 (PP1), with only 5-23% inhibition observed in one study. nih.gov

The structure of this compound differs from its counterpart, Anabaenopeptilide 90A, which does show some trypsin inhibition (5.2%). asm.org This suggests that subtle variations in the amino acid composition between these two molecules are critical for their specific biological activities. The synthesis of anabaenopeptilides involves a large, modular enzyme complex called a non-ribosomal peptide synthetase (NRPS). wiley.comnih.govnih.gov The gene cluster responsible for anabaenopeptilide synthesis in Anabaena 90 includes genes that encode for the activation of seven L-amino acids and contains domains for methylation and likely chlorination, highlighting the complex enzymatic machinery required to produce the final structure. nih.govoup.com

A mutant strain of Anabaena 90, with the anabaenopeptilide synthetase gene interrupted, was unable to produce either Anabaenopeptilide 90A or 90B. wiley.com This confirms the direct link between the synthetase gene cluster and the production of these specific depsipeptides.

Comparative SAR Analysis with Related Cyanopeptides (e.g., Anabaenopeptilide 90A, Anabaenopeptins, Cyanopeptolins)

The structure-activity relationships of this compound become clearer when compared with other cyanopeptides produced by Anabaena strain 90 and other cyanobacteria. This strain also produces anabaenopeptins and microcystins. asm.orgwiley.com

Anabaenopeptilide 90A vs. 90B: As mentioned, Anabaenopeptilide 90A exhibits mild trypsin inhibitory activity, whereas 90B does not. asm.org This difference underscores the high specificity of enzyme-inhibitor interactions, where minor structural changes can lead to a significant loss of activity.

Anabaenopeptilides vs. Anabaenopeptins: Anabaenopeptilides and anabaenopeptins are both classes of protease inhibitors and often coexist in the same organism. asm.orgnih.gov However, they have distinct structural frameworks. Anabaenopeptins are cyclic hexapeptides with a side chain connected via a ureido bond, a feature absent in anabaenopeptilides. nih.govmdpi.com Studies on mutant strains of Anabaena 90 that lack anabaenopeptilides showed an increase in the concentration of anabaenopeptins. nih.gov This compensatory production suggests that these two peptide classes may have overlapping or complementary functions within the cell, likely related to protease inhibition. nih.govmdpi.com While this compound shows little to no trypsin inhibition, some anabaenopeptins, like Anabaenopeptin B, are known to be weak trypsin inhibitors. asm.org Other anabaenopeptins are potent inhibitors of carboxypeptidases. nih.gov

Anabaenopeptilides vs. Cyanopeptolins: Anabaenopeptilides are considered part of the broader cyanopeptolin family. mdpi.comoup.com Cyanopeptolins are also cyclic depsipeptides characterized by the Ahp residue and are known as potent serine protease inhibitors. acs.orgmdpi.com The inhibitory potency and specificity of cyanopeptolins are often determined by the amino acid at position 2 of the ring, which interacts with the S1 pocket of the target protease. mdpi.com For example, cyanopeptolins with a basic amino acid like arginine at this position are potent trypsin inhibitors, while those with a hydrophobic amino acid like phenylalanine are more specific for chymotrypsin. acs.orgmdpi.com The weak activity of this compound suggests that its specific amino acid sequence and conformation are not optimal for inhibiting the common serine proteases tested.

The table below summarizes the comparative biological activities of this compound and related cyanopeptides.

| Compound/Class | Core Structure | Key Distinguishing Feature | Primary Biological Activity |

| This compound | 7-residue depsipeptide with a 6-amino-acid ring containing Ahp | Specific amino acid sequence | Weak PP1 inhibitor; No trypsin inhibition asm.orgnih.gov |

| Anabaenopeptilide 90A | 7-residue depsipeptide with a 6-amino-acid ring containing Ahp | Differs from 90B in amino acid composition | Weak trypsin inhibitor asm.org |

| Anabaenopeptins | Cyclic hexapeptide | Ureido bond linking the side chain | Carboxypeptidase and sometimes weak serine protease inhibitors asm.orgnih.gov |

| Cyanopeptolins | Cyclic depsipeptide containing Ahp | High structural variability, especially at position 2 of the ring | Potent serine protease inhibitors (e.g., trypsin, chymotrypsin) acs.orgmdpi.com |

Ecological Roles and Environmental Relevance of Anabaenopeptilide 90b

Occurrence and Distribution in Aquatic Ecosystems

Anabaenopeptilide 90B is primarily produced by the filamentous, nitrogen-fixing cyanobacterium Anabaena sp. strain 90, which was originally isolated from a toxic bloom in Lake Vesijärvi, Finland. nih.govwiley.comasm.org This strain is known to produce a variety of bioactive peptides, including microcystins, anabaenopeptins, and two anabaenopeptilide variants, 90A and 90B. nih.govasm.orgnih.gov The production of this compound has also been noted in other Anabaena species. nih.gov

While initially identified in a specific freshwater environment, the gene clusters responsible for the synthesis of anabaenopeptilides have been found in various cyanobacteria, suggesting a potentially wider distribution. nih.gov For instance, research in Greek freshwater bodies has investigated the presence of anabaenopeptilides alongside other cyanotoxins, highlighting their relevance in diverse aquatic systems, particularly those prone to cyanobacterial harmful algal blooms (CyanoHABs). mdpi.com The compound is a chlorinated depsipeptide, a structural feature that distinguishes it within its class. wiley.comuni-greifswald.descispace.com

The distribution of this compound is intrinsically linked to the presence of its producer organisms, which are typically found in freshwater ecosystems. nih.govmdpi.com These cyanobacteria are a natural component of phytoplankton and can proliferate under favorable conditions, such as high nutrient availability and warm temperatures. waterquality.gov.au

Table 1: Producer Organism and Environment of this compound

| Producer Organism | Compound | Environment |

|---|---|---|

| Anabaena sp. strain 90 | Anabaenopeptilide 90A and 90B | Freshwater (Lake Vesijärvi, Finland) |

Hypothesized Functions in Producer Organisms

The production of secondary metabolites like this compound is believed to provide a competitive advantage to the producer organism. nih.gov These functions range from internal physiological regulation to interactions with other species in the environment.

Adaptative Capacity and Survival Mechanisms

The production of this compound by Anabaena sp. 90 is influenced by environmental factors, suggesting a role in adaptation and survival. researchgate.netresearchgate.net Studies have shown that its concentration, along with other peptides, changes in response to varying light and nutrient conditions. asm.orgresearchgate.net

Specifically, research has revealed a "compensatory dynamic" between anabaenopeptilides and anabaenopeptins in Anabaena sp. 90. mdpi.comresearchgate.net For example, under certain conditions, a decrease in the cellular content of anabaenopeptins A and C is accompanied by an increase in this compound. researchgate.net This compensatory production may allow the cyanobacterium to maintain a stable level of bioactive peptides with similar functions, enhancing its resilience in a fluctuating environment. researchgate.net

Furthermore, the production of this compound is responsive to light intensity and phosphate (B84403) levels. Its concentration has been observed to be highest at high light and high phosphate levels. asm.org In contrast, under phosphorus-limited conditions, an increase in transcripts for the anabaenopeptilide gene cluster has been noted, and the production of this compound increases significantly with light intensity, while the production of Anabaenopeptins A and C decreases. nih.govmdpi.com This differential regulation suggests a sophisticated mechanism for adapting to environmental stress, allowing the organism to allocate resources to the production of the most advantageous compounds for the given conditions. mdpi.com

Table 2: Influence of Environmental Factors on this compound Production in Anabaena sp. 90

| Environmental Factor | Effect on this compound Production | Compensatory Dynamics |

|---|---|---|

| Light Intensity | Production increases with light intensity. mdpi.com | A decrease in Anabaenopeptin A and C is met with an increase in this compound. researchgate.net |

| Phosphate | Highest concentrations at high phosphate levels. asm.org | Under low-phosphate, transcripts for anabaenopeptilide gene clusters increase. nih.gov |

Role in Inter-species Interactions

Anabaenopeptilides, as a class, are known to be protease inhibitors. nih.govasm.org This bioactivity is hypothesized to serve as a defense mechanism against grazing by zooplankton, such as Daphnia. asm.org By inhibiting digestive enzymes, these compounds can deter predation, giving the cyanobacteria a competitive edge. researchgate.net While this compound itself did not show trypsin inhibition in one study, its close structural variant, Anabaenopeptilide 90A, did exhibit this activity. asm.org

The compensatory production between anabaenopeptilides and anabaenopeptins, which are also protease inhibitors, supports the idea of a shared defensive function. asm.orgmdpi.com If the production of one type of inhibitor is impaired, the organism can ramp up the production of another to maintain its defense against grazers. nih.govmdpi.com This chemical defense is a crucial aspect of inter-species interactions, particularly in environments where grazing pressure is high. researchgate.net

Contribution to Food Web Dynamics

The presence of protease inhibitors like anabaenopeptilides can have cascading effects on aquatic food webs. mdpi.comwilsonlab.com By deterring grazing on cyanobacteria, these compounds can alter the flow of energy from primary producers to higher trophic levels. biodiversity-science.netawi.de When large populations of cyanobacteria, such as those in a bloom, are inedible to generalist herbivores, it can lead to a disruption in the food web structure. mdpi.comwilsonlab.com This can result in a decrease in the populations of zooplankton that would typically consume phytoplankton, and subsequently affect the fish and other organisms that feed on them. The high concentrations of related peptides like anabaenopeptins found in some blooms suggest a potential impact on the ecology and food web structure of aquatic ecosystems. mdpi.com

Ecological Significance in Bloom Events

Cyanobacterial blooms are large, visible accumulations of cyanobacteria that can have significant ecological and economic consequences. waterquality.gov.au These events are often associated with the production of a wide array of bioactive secondary metabolites, including this compound. nih.govmdpi.com The production of such compounds is an important factor in the ecological success of bloom-forming species.

Advanced Analytical Methodologies for Anabaenopeptilide 90b Research

High-Resolution Mass Spectrometry Techniques (e.g., HPLC-ESI-MS, UPLC-QTOF-MS/MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a cornerstone of Anabaenopeptilide 90B analysis. This approach provides the high mass accuracy and fragmentation data required for confident identification.

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) has been effectively utilized in untargeted metabolomics studies to profile the secondary metabolites of cyanobacteria, such as Microcystis aeruginosa. mdpi.comnih.gov This powerful technique allows for the detection and identification of a wide array of compounds in a single analysis. In such studies, this compound was successfully identified by its precise mass-to-charge ratio. mdpi.comnih.gov The identity of the peptide is confirmed through its molecular formula and exact mass, which are determined with high accuracy by the QTOF mass analyzer. mdpi.comnih.govnih.gov

High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) is another critical tool. It is often used to verify the identity of peptides that have been initially separated and detected by other methods, such as HPLC with UV detection. asm.orgnih.gov The ESI source gently ionizes the large peptide molecules, allowing them to be transferred into the mass spectrometer for mass determination with minimal fragmentation. This confirmation step is crucial for verifying the presence of this compound in cyanobacterial strains like Anabaena strain 90. asm.orgnih.gov Furthermore, HPLC coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS) has been used to analyze the profiles of various cyanopeptides, noting compensatory dynamics where a decrease in anabaenopeptins was linked to an increase in this compound. researchgate.net

| Technique | Parameter | Reported Value | Source |

|---|---|---|---|

| UPLC-QTOF-MS/MS | Molecular Formula | C45H61ClN8O14 | mdpi.comnih.gov |

| UPLC-QTOF-MS/MS | Observed m/z [M+H]+ | 973.4313 | mdpi.comnih.gov |

| MALDI-TOF MS | Observed m/z | 955.30 | wiley.com |

| HPLC-ESI-MS | Application | Identity Verification | asm.orgnih.gov |

Chromatographic Separation Methods (e.g., HPLC-DAD, LC/MS)

Chromatographic methods are fundamental for isolating this compound from the complex mixture of compounds present in cyanobacterial extracts or environmental samples. High-Performance Liquid Chromatography (HPLC) is the most prevalent separation technique used for cyanotoxins. researchgate.net

HPLC coupled with a Diode Array Detector (HPLC-DAD) allows for the tentative identification and quantification of peptides. pjoes.comnih.gov In this method, compounds are identified based on their specific retention time—the time it takes for the compound to pass through the chromatographic column—and their characteristic UV absorption spectrum, which is captured by the DAD. asm.orgnih.gov The use of purified standards of this compound is essential for accurate identification based on matching retention times and UV spectra. asm.orgnih.gov

The integration of Liquid Chromatography with Mass Spectrometry (LC/MS) provides a more robust analytical solution, combining the separation power of LC with the detection specificity of MS. researchgate.net This hyphenated technique is widely adaptable and highly sensitive, making it suitable for identifying a broad range of cyanobacterial peptides. asm.orgnih.govresearchgate.net The initial separation by the LC system reduces matrix effects and allows for individual compounds to be introduced into the mass spectrometer for identification based on their mass-to-charge ratio.

| Method | Detection Principle | Key Identification Parameters | Source |

|---|---|---|---|

| HPLC-DAD | UV-Vis Absorbance | Retention Time, UV Spectrum | asm.orgnih.gov |

| LC/MS | Mass-to-Charge Ratio | Retention Time, Mass Spectrum | asm.orgnih.govresearchgate.net |

Immunoassays and Enzyme-Linked Detection Systems (e.g., ELISA, PP1IA)

Immunoassays and enzyme-based detection systems offer alternative or complementary approaches for detecting cyanobacterial peptides, though they are often designed for specific classes of toxins like microcystins.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunological test used for detecting and quantifying substances. uibk.ac.atepa.gov While commercial ELISA kits are typically specific to microcystins, the analysis of samples containing a mixture of peptides can be complex. uibk.ac.atmdpi.com

| Assay | Target Activity | Finding for this compound | Source |

|---|---|---|---|

| Protein Phosphatase 1 Inhibition Assay (PP1IA) | Inhibition of PP1 Enzyme | Exhibits weak inhibition (5-23%) | nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-antigen binding | Typically not a direct target; its presence can complicate the interpretation of broad-spectrum assays. | mdpi.comnih.gov |

Future Research Directions for Anabaenopeptilide 90b

Elucidation of Unresolved Biological Functions in Cyanobacteria

Anabaenopeptilide 90B is a seven-residue depsipeptide produced by the cyanobacterium Anabaena strain 90. nih.gov While its chemical structure and enzyme-inhibiting activities have been identified, its precise biological functions within the producing organism remain largely unresolved. nih.gov Future research will need to focus on deciphering the endogenous roles of this and other related peptides, which are broadly considered to be secondary metabolites that may enhance the producer's competitive fitness in its environment. nih.gov

Studies have shown that Anabaena strain 90 produces a suite of bioactive peptides, including microcystins, anabaenopeptins, and two anabaenopeptilides, 90A and 90B. nih.gov The co-production of these compounds suggests potentially interconnected or compensatory functions. For instance, when the production of anabaenopeptins A and C decreases, the concentration of this compound has been observed to increase, suggesting a compensatory dynamic that could help the cyanobacterium maintain stable levels of bioactive peptides in a fluctuating environment. researchgate.netacs.org This dynamic hints at a shared or similar function, likely as serine protease inhibitors, but the specific proteases targeted within Anabaena and the physiological consequences of this inhibition are yet to be discovered. researchgate.net

The creation of an anabaenopeptilide-deficient mutant of Anabaena 90, which was achieved by inactivating the apdA gene in the anabaenopeptilide synthetase gene cluster, provides a critical tool for these investigations. nih.gov Comparative studies between the wild-type and the mutant strain under various environmental stressors (e.g., nutrient limitation, high light, temperature changes) can reveal the specific conditions under which anabaenopeptilides provide a competitive advantage. nih.gov Although initial studies with such a mutant have been conducted, further research is necessary to fully understand the peptide's role. nih.gov The observation that the mutant strain still produces other peptides like microcystins and anabaenopeptins complicates the direct attribution of phenotypic changes solely to the absence of anabaenopeptilides. nih.gov Therefore, the future generation of mutants lacking other peptide classes will be crucial for dissecting the specific contributions of this compound. nih.gov

Comprehensive Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics) to Understand Regulation and Function

To gain a holistic understanding of this compound, future research must integrate various "omics" technologies. These approaches provide a system-wide view of the molecular processes governing the biosynthesis and function of this peptide. mdpi.com

Genomics: The gene cluster responsible for anabaenopeptilide synthesis (apd) in Anabaena 90 has been identified. nih.gov Future genomic and metagenomic studies can screen other cyanobacterial strains and environmental samples to determine the distribution and diversity of anabaenopeptilide synthetase genes. This will provide insights into the evolutionary history and ecological significance of these compounds. Comparative genomics between producing and non-producing strains can also help identify other genes associated with its function or regulation.

Transcriptomics: Studies have already begun to explore how environmental factors influence the transcription of genes related to cyanobacterial peptides. For example, research has shown that low-phosphate conditions can lead to higher quantities of transcripts from the anabaenopeptilide gene cluster. researchgate.netmdpi.com Future transcriptomic analyses (e.g., RNA-seq) can offer a comprehensive view of how the entire genome of Anabaena responds to the presence or absence of this compound, particularly under different environmental conditions. This can help identify regulatory networks and the signaling pathways that control its production. uibk.ac.at

Proteomics: Proteomics can identify the protein targets of this compound's inhibitory activity within the cyanobacterial cell or in competing organisms. By comparing the proteomes of the wild-type and the anabaenopeptilide-deficient mutant, researchers can identify proteins whose abundance or post-translational modifications change in response to the peptide. This can provide direct clues to its physiological function.

Metabolomics: Metabolomic profiling can reveal the broader metabolic consequences of this compound production. By analyzing the complete set of metabolites in both the wild-type and mutant strains, scientists can understand how the production of this peptide impacts primary metabolism and other secondary metabolite pathways. This is particularly relevant given the observed compensatory dynamics between anabaenopeptilides and anabaenopeptins. researchgate.net

Integrating these multi-omics datasets will be essential for building comprehensive models of the regulatory and functional networks in which this compound is involved, moving beyond single-gene or single-pathway analyses. mdpi.comnih.gov

Advanced Structural Biology for Enzyme-Inhibitor Complexes

While this compound is known to be a protease inhibitor, detailed structural information on its interaction with target enzymes is lacking. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are crucial for visualizing the precise binding mode of this compound to its target proteases. dtu.dk

Future research should focus on co-crystallizing this compound with its target enzymes to solve the three-dimensional structure of the complex. This would reveal the specific amino acid residues in both the inhibitor and the enzyme's active site that are critical for binding. nih.gov Such structural insights are fundamental for understanding the basis of its inhibitory activity and selectivity.

This structural information can elucidate:

The conformational changes that occur in the enzyme upon inhibitor binding.

The network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

The structural features of this compound that confer its inhibitory potency and specificity.

Understanding these enzyme-inhibitor interactions at an atomic level is not only of fundamental scientific interest but also provides a rational basis for the potential future design of synthetic analogues with modified or enhanced activities. nih.gov Furthermore, resolving the structure of the complex can help in identifying the endogenous proteases regulated by this peptide within the cyanobacterium itself, thereby linking its inhibitory activity to a specific biological function. acs.org

Development of Robust Production Strategies for Research Applications

A significant bottleneck in the comprehensive study of this compound is the limited availability of the pure compound. Relying on extraction from Anabaena cultures is often inefficient due to relatively low yields and complex purification processes from a mixture of other peptides. nih.gov Therefore, developing robust and scalable production strategies is a critical future research direction.

Research into the effects of cultivation parameters has shown that factors like light intensity and phosphorus concentration can significantly influence the production of anabaenopeptilides in Anabaena 90. researchgate.netmdpi.com For instance, phosphorus limitation has been shown to increase the cellular concentration of the peptide. researchgate.netresearchgate.net Further optimization of culture conditions could enhance the natural production yields.

However, for a more controlled and high-yield supply, synthetic biology approaches offer a promising alternative. frontiersin.org Future research could focus on:

Heterologous Expression: The identified anabaenopeptilide synthetase gene cluster (apd) could be transferred into a more easily cultivable and genetically tractable host organism, such as E. coli or a fast-growing cyanobacterial chassis strain. nih.govfrontiersin.org This would uncouple its production from the complex regulatory networks of its native host and potentially lead to higher yields.

Pathway Engineering: Once the biosynthetic pathway is successfully reconstituted in a heterologous host, metabolic engineering techniques can be applied to optimize the production of this compound. This could involve increasing the precursor supply, optimizing gene expression levels, and eliminating competing metabolic pathways.

The development of such production systems would provide a reliable source of this compound, which is essential for conducting the detailed biochemical, structural, and biological studies outlined in the preceding sections.

Q & A

Q. Table 1. Key Analytical Parameters for this compound Identification

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Mass (M+H⁺) | 965.4 Da (theoretical); 965.3 Da (observed) | |

| HPLC Retention Time | 28.7 min (C18 column, 40%→90% ACN) | |

| Diagnostic MS/MS Ions | m/z 743.2 (y₇), 586.1 (b₅-H₂O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.